3-chloro-N-[(6-cyclopropylpyridin-3-yl)methyl]-4-methoxybenzene-1-sulfonamide
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Description
Scientific Research Applications
Antitumor Applications
- Sulfonamide-focused libraries, including compounds such as N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide, have been evaluated in cell-based antitumor screens. These compounds are potent cell cycle inhibitors and have advanced to clinical trials due to their antimitotic activities and ability to disrupt tubulin polymerization, leading to antiproliferative effects in cancer cell lines (Owa et al., 2002).
Antimicrobial Applications
- New pyridazinyl sulfonamide derivatives have been synthesized and showed significant antibacterial activities against various bacteria, including E. coli and Staphylococcus aureus (Mohamed, 2007). These findings highlight the potential of sulfonamide derivatives in addressing antibiotic resistance issues.
Enzyme Inhibition for Therapeutic Applications
- Sulfonamide derivatives have been investigated as inhibitors of carbonic anhydrase (CA) isozymes, which are relevant in conditions like glaucoma, epilepsy, and altitude sickness. Compounds like halogenosulfanilamide and halogenophenylaminobenzolamide derivatives have shown potent inhibition against tumor-associated CA IX isozyme, suggesting their utility as antitumor agents (Ilies et al., 2003).
Properties
IUPAC Name |
3-chloro-N-[(6-cyclopropylpyridin-3-yl)methyl]-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S/c1-22-16-7-5-13(8-14(16)17)23(20,21)19-10-11-2-6-15(18-9-11)12-3-4-12/h2,5-9,12,19H,3-4,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHMCGZJLOBHQOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN=C(C=C2)C3CC3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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